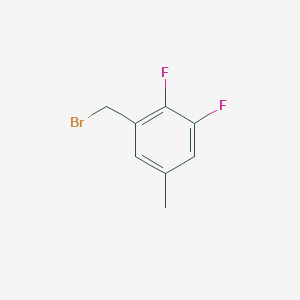

2,3-Difluoro-5-methylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-6(4-9)8(11)7(10)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDWOEBVMUKULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Benzyl Halides As Versatile Synthetic Intermediates in Organic Chemistry

Benzyl (B1604629) halides are a class of organic compounds characterized by a halogen atom attached to the carbon of a methyl group that is, in turn, bonded to a benzene (B151609) ring. researchgate.net Their importance in organic synthesis stems from their balanced reactivity, which makes them excellent electrophiles for a wide array of nucleophilic substitution reactions. bldpharm.com The carbon-halogen bond in benzyl halides is readily cleaved by various nucleophiles, including those containing oxygen, nitrogen, sulfur, and carbon, facilitating the formation of new chemical bonds. bldpharm.com

This reactivity profile allows benzyl halides to serve as key precursors in the synthesis of a diverse range of functional groups. For instance, they can be converted to alcohols, ethers, amines, esters, and nitriles, among other compound classes. bldpharm.com Furthermore, they are pivotal in the formation of carbon-carbon bonds through reactions with organometallic reagents, such as Grignard and organocuprate reagents, and in classic named reactions like the Williamson ether synthesis and the Gabriel synthesis of primary amines. bldpharm.com

The reactivity of benzyl halides can be finely tuned, with the nature of the halogen atom playing a significant role; the reactivity generally follows the order I > Br > Cl > F. bldpharm.com Benzyl bromide, in particular, represents a good compromise between high reactivity and stability for convenient handling and storage. A critical feature of benzyl halides is the stability of the corresponding benzyl carbocation intermediate that can form during SN1 reactions. This stability is attributed to the resonance delocalization of the positive charge over the aromatic ring, which significantly lowers the activation energy for its formation. chemicalbook.com This property allows even primary benzyl halides to undergo SN1 reactions, a pathway typically disfavored for simple primary alkyl halides. chemicalbook.combldpharm.com

Strategic Importance of Fluorine and Methyl Substituents in Aromatic Systems and Their Impact on Reactivity

The introduction of fluorine and methyl groups onto an aromatic ring, as seen in 2,3-difluoro-5-methylbenzyl bromide, is a strategic decision that imparts unique electronic and steric properties to the molecule, thereby influencing its reactivity and the properties of its downstream products.

Fluorine Substituents: Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to profound changes in their physical, chemical, and biological properties. sigmaaldrich.com In an aromatic system, the effects of fluorine are twofold:

Inductive Effect: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly alter the electron density of the aromatic ring and its substituents. This can influence the acidity of benzylic protons and the reactivity of the benzylic carbon towards nucleophiles.

The presence of fluorine atoms can also impact the stability of reaction intermediates. For instance, fluorine's inductive effect can stabilize the negative charge in the Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr) reactions, making fluorinated aromatics more reactive in such transformations. chemicalbook.com

Methyl Substituent: The methyl group, in contrast to fluorine, is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This has several consequences:

Increased Electron Density: The methyl group increases the electron density of the aromatic ring, which can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Steric Hindrance: The physical size of the methyl group can introduce steric hindrance, which may direct incoming reagents to less hindered positions on the ring or the benzylic carbon.

Lipophilicity: The methyl group generally increases the lipophilicity of the molecule, which can be a crucial factor in the design of bioactive compounds. sigmaaldrich.com

In this compound, the combination of two electron-withdrawing fluorine atoms and one electron-donating methyl group creates a unique electronic environment on the aromatic ring, which in turn modulates the reactivity of the benzylic bromide.

Influence of Substituent Effects on the Reactivity and Selectivity of 2,3 Difluoro 5 Methylbenzyl Bromide

Electronic Effects of Fluorine Substituents

The two fluorine atoms at the 2- and 3-positions of the benzene (B151609) ring are powerful modulators of the molecule's electronic properties and, consequently, its reactivity. Their influence is primarily twofold: a strong inductive effect and a moderate resonance effect.

Inductive Effects and Their Impact on the Electrophilicity of the Benzylic Carbon

Fluorine is the most electronegative element, and as such, it exerts a potent electron-withdrawing inductive effect (-I effect). vaia.com In 2,3-Difluoro-5-methylbenzyl bromide, the two fluorine atoms pull electron density away from the aromatic ring and, by extension, from the benzylic carbon of the bromomethyl group. This withdrawal of electron density makes the benzylic carbon more electron-deficient and therefore more electrophilic. An increase in the electrophilicity of the benzylic carbon enhances its susceptibility to attack by nucleophiles.

This heightened electrophilicity is a critical factor in nucleophilic substitution reactions where the bromide ion acts as a leaving group. Such reactions can proceed through either an SN1 or SN2 mechanism. In an SN2 pathway, the increased positive partial charge on the benzylic carbon makes it a more attractive target for the incoming nucleophile. beilstein-journals.org In the case of an SN1 mechanism, while the inductive withdrawal by fluorine would destabilize the formation of a benzylic carbocation, this effect is somewhat counteracted by other factors, including the potential for resonance stabilization and the effects of the methyl group. beilstein-journals.org The C-F bond is the strongest among carbon-halogen bonds, making it generally unreactive under typical substitution conditions. beilstein-journals.org

| Substituent | Effect Type | Influence on Benzylic Carbon | Impact on Reactivity |

| 2,3-Difluoro | Inductive (-I) | Increases electrophilicity | Enhances susceptibility to nucleophilic attack |

Resonance Effects in Aromatic Ring Reactivity

In this compound, the resonance donation from the fluorine atoms would increase electron density at specific positions on the ring. Nevertheless, the powerful combined inductive effect of two fluorine atoms significantly deactivates the ring, making electrophilic substitution reactions less favorable. vaia.com When such reactions do occur, the directing influence of the substituents determines the position of the incoming electrophile.

The "Negative Fluorine Effect" on Nucleophilicity (for derived carbanions)

In the context of a hypothetically formed carbanion at the benzylic position (for instance, through deprotonation), the fluorine substituents would exhibit what is known as the "negative fluorine effect". nih.gov This effect describes the phenomenon where fluorine substitution on a carbanionic carbon can have a detrimental impact on its utility in nucleophilic reactions. nih.gov This is attributed to two main factors: the thermal instability of such fluorinated carbanions, which can lead to decomposition, and a decrease in the intrinsic nucleophilicity of the carbanion. nih.gov The repulsion between the lone pair of the carbanion and the electron-rich fluorine atoms can destabilize the carbanion, making it less likely to form and less effective as a nucleophile. rsc.org Computational studies on α-fluorinated carbanions have shown that α-fluoro-substituents can destabilize sp2-hybridized carbanions, which in turn can enhance their nucleophilicity in some contexts, a phenomenon referred to as the α-effect. rsc.orgrsc.org

Electronic and Hyperconjugative Effects of the Methyl Group

Inductive Electron Donation and Aromatic Ring Activation

Traditionally, alkyl groups such as methyl have been considered to be electron-donating through an inductive effect (+I effect). youtube.comquora.com This effect increases the electron density of the aromatic ring, thereby "activating" it towards electrophilic aromatic substitution. testbook.comwikipedia.org The methyl group in the 5-position of this compound would therefore be expected to partially counteract the deactivating inductive effects of the fluorine atoms. This electron donation would make the aromatic ring more nucleophilic than it would be in the absence of the methyl group. testbook.com

It is worth noting that some recent computational studies have challenged the long-held view of alkyl groups as inductively electron-releasing compared to hydrogen, suggesting they may have a small electron-withdrawing effect. rsc.org However, in the context of carbocation stabilization and electrophilic aromatic substitution, the apparent electron-donating character of alkyl groups, likely a combination of hyperconjugation and polarizability, is the functionally observed effect. rsc.org

| Substituent | Effect Type | Influence on Aromatic Ring | Impact on Reactivity |

| 5-Methyl | Inductive (+I) | Increases electron density | Activates the ring towards electrophilic substitution |

| 5-Methyl | Hyperconjugation | Stabilizes adjacent carbocation | Favors SN1 reaction pathways |

Hyperconjugation and Carbocation Stabilization

A significant contribution of the methyl group to the reactivity of this compound, particularly in reactions involving a carbocation intermediate (SN1 pathway), is hyperconjugation. quora.comquora.com Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a σ-bond (typically C-H or C-C) with an adjacent empty or partially filled p-orbital. quora.comyoutube.com

Should the bromide ion depart from the benzylic carbon, a benzylic carbocation is formed. The adjacent methyl group can then stabilize this positive charge. The electrons in the C-H σ-bonds of the methyl group can overlap with the empty p-orbital of the benzylic carbocation, effectively spreading the positive charge over the hydrogen atoms of the methyl group. youtube.comkhanacademy.org This delocalization significantly lowers the energy of the carbocation intermediate, making its formation more favorable and thus accelerating the rate of SN1 reactions. stackexchange.com The greater the number of C-H bonds available for hyperconjugation, the greater the stabilization. quora.com

Steric Hindrance Considerations from Ortho-Fluorine and Para-Methyl Groups

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by steric hindrance arising from its substituents. The fluorine atom at the ortho position (C2) to the bromomethyl group plays a primary role in creating steric congestion around the reaction center. Although fluorine is relatively small compared to other halogens, its presence in the ortho position can impede the approach of bulky nucleophiles to the benzylic carbon. This steric shield can slow down the rate of SN2 reactions, which require a specific trajectory for the incoming nucleophile to attack the carbon atom.

Synergistic and Antagonistic Effects of Multiple Substituents on Reaction Pathways and Outcomes

The three substituents on the aromatic ring of this compound—two fluorine atoms and one methyl group—exert both synergistic and antagonistic electronic effects that dictate its reactivity.

Electronic Effects of Substituents:

Fluorine (at C2 and C3): As highly electronegative atoms, the fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. However, fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs, which can donate electron density to the ring. In the case of the ortho-fluorine, this +M effect can partially counteract the -I effect.

Methyl Group (at C5): The methyl group is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This electron donation tends to stabilize any carbocation intermediate that might form, for example, in an SN1-type mechanism.

The following table summarizes the expected influence of the substituents on the two primary nucleophilic substitution pathways:

| Substituent Effect | Impact on SN1 Pathway | Impact on SN2 Pathway |

| Ortho-Fluorine (-I effect) | Destabilizes carbocation | Enhances C-Br polarity |

| Ortho-Fluorine (Steric Hindrance) | No direct impact on rate-determining step | Hinders nucleophilic attack |

| Meta-Fluorine (-I effect) | Destabilizes carbocation | Enhances C-Br polarity |

| Para-Methyl (+I, Hyperconjugation) | Stabilizes carbocation | Minor electronic impact |

| Combined Effect | Generally disfavored | Favored, but sterically hindered |

Principles Governing Regioselectivity and Stereoselectivity Control in Transformations

The principles of regioselectivity and stereoselectivity in reactions involving this compound are primarily governed by the established electronic and steric landscape of the molecule.

Regioselectivity: In most reactions, the primary site of reactivity is the benzylic carbon due to the labile nature of the carbon-bromine bond. Nucleophilic substitution will overwhelmingly occur at this position. However, in reactions involving strong bases, there is a possibility of elimination reactions to form a substituted toluene (B28343), though this is generally a minor pathway for primary benzyl (B1604629) halides. In electrophilic aromatic substitution reactions on the ring itself, the directing effects of the existing substituents would govern the position of a new substituent. The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors, albeit deactivating. The ultimate regiochemical outcome would depend on a complex interplay of these directing effects and steric hindrance.

Stereoselectivity: If the benzylic carbon of this compound were to become a stereocenter during a reaction (for example, through the introduction of a fourth different substituent), the stereochemical outcome would be dictated by the reaction mechanism.

An SN2 reaction , which proceeds via a backside attack, would result in an inversion of configuration at the benzylic carbon.

An SN1 reaction , which proceeds through a planar carbocation intermediate, would lead to a racemic mixture (both possible stereoisomers) as the nucleophile can attack from either face of the plane with roughly equal probability.

Given the electronic and steric factors discussed, which favor a more SN2-like mechanism, transformations at the benzylic position are more likely to proceed with a high degree of stereocontrol, leading to an inversion of configuration, provided a chiral, non-racemic starting material is used. However, conditions that promote carbocation formation could lead to a loss of stereoselectivity.

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR for Structural Confirmation and Reaction Monitoring

Proton NMR (¹H NMR) spectroscopy would be the initial and one of the most critical steps in the characterization of 2,3-Difluoro-5-methylbenzyl bromide. This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Methyl Protons (-CH₃) | ~2.3 | Singlet (s) | N/A |

| Benzylic Protons (-CH₂Br) | ~4.5 | Singlet (s) | N/A |

| Aromatic Proton (H-4) | ~7.0-7.2 | Doublet of doublets (dd) | J(H-F), J(H-H) |

| Aromatic Proton (H-6) | ~6.9-7.1 | Doublet of doublets (dd) | J(H-F), J(H-H) |

The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and bromine atoms. The aromatic region would display complex splitting patterns due to couplings between the protons and the adjacent fluorine atoms.

Carbon-13 (¹³C) NMR for Molecular Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

A predicted ¹³C NMR spectrum for this compound would show signals for the methyl carbon, the benzylic carbon, and the six aromatic carbons. The carbons directly bonded to fluorine would exhibit large coupling constants (¹JCF).

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| Methyl Carbon (-CH₃) | ~20 | No |

| Benzylic Carbon (-CH₂Br) | ~30 | No |

| Aromatic C-1 | ~135 | Yes (²JCF, ³JCF) |

| Aromatic C-2 | ~150 (d, ¹JCF) | Yes |

| Aromatic C-3 | ~148 (d, ¹JCF) | Yes |

| Aromatic C-4 | ~115 | Yes (²JCF, ³JCF) |

| Aromatic C-5 | ~130 | No |

| Aromatic C-6 | ~125 | Yes (³JCF) |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and coupling constants would be indicative of their positions on the aromatic ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to assign the aromatic protons by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₈H₇BrF₂), the exact mass would be calculated and compared to the experimentally measured value to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Ion | Calculated Exact Mass |

| [M]⁺ (for ⁷⁹Br) | 219.9702 |

| [M]⁺ (for ⁸¹Br) | 221.9682 |

The observation of this isotopic pattern in the mass spectrum would provide strong evidence for the presence of a single bromine atom in the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways and Mechanisms

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods, each providing unique and complementary information about the analyte.

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion radical (M+•) and subsequent fragmentation. nih.gov The fragmentation of benzyl (B1604629) bromides, including this compound, is characterized by several key pathways.

A primary fragmentation event is the cleavage of the C-Br bond, which is relatively weak. This heterolytic cleavage results in the formation of a stable benzyl-type carbocation and a bromine radical. youtube.com For this compound, this would yield the 2,3-difluoro-5-methylbenzyl cation. This cation is the base peak in the mass spectrum of the closely related benzyl bromide (at m/z 91), indicating its high stability. nist.govucla.edu The stability is attributed to the resonance delocalization of the positive charge over the aromatic ring.

Another significant fragmentation pathway involves the loss of a hydrogen atom from the molecular ion, leading to a peak at M-1. Further fragmentation can occur through the loss of small neutral molecules. For substituted benzyl bromides, characteristic losses corresponding to the substituents are also observed.

Electrospray Ionization (ESI) Mass Spectrometry:

ESI is a softer ionization technique compared to EI, making it particularly useful for analyzing less volatile or thermally labile compounds. plos.org In ESI, ions are formed from solution, typically by protonation or deprotonation, leading to [M+H]+ or [M-H]- ions, respectively. plos.orgdiva-portal.org For organobromine compounds, ESI can be used to generate and detect molecular ions with minimal fragmentation, which is advantageous for accurate molecular weight determination. researchgate.net

A notable application of ESI-MS in the analysis of brominated compounds is the in-source fragmentation, where fragmentation is induced in the ion source. This can lead to the formation of bromide ions (Br-), which can be selectively detected at m/z 79 and 81, providing a sensitive method for tracing organobromine compounds. researchgate.net

Isotopic Pattern Analysis for Halogen Identification (e.g., Bromine Isotopes)

A distinctive feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, 79Br and 81Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). chemguide.co.ukucalgary.ca This results in two peaks of almost equal intensity for any bromine-containing ion, separated by two mass-to-charge units (m/z). chemguide.co.uklibretexts.org

This "M" and "M+2" peak pattern is a definitive signature for the presence of a single bromine atom in an ion. ucalgary.ca For the molecular ion of this compound, this would manifest as two prominent peaks of nearly 1:1 intensity corresponding to [C8H6F2^79Br]+ and [C8H6F2^81Br]+. This isotopic signature is invaluable for quickly identifying and confirming the presence of bromine in an unknown sample and for distinguishing it from other elements like chlorine, which has a different isotopic ratio (approximately 3:1 for 35Cl and 37Cl). ucalgary.calibretexts.org

The analysis of isotopic patterns extends to fragment ions as well. Any fragment that retains the bromine atom will exhibit the same characteristic 1:1 doublet, aiding in the assignment of fragment structures. ucalgary.ca This feature is particularly useful in complex spectra where multiple fragmentation pathways may be active.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification and Structural Analysis

For this compound, the vibrational spectra would exhibit characteristic bands for the various functional moieties:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm-1.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl (-CH3) and methylene (-CH2Br) groups are expected in the 3000-2850 cm-1 range.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually give rise to a set of bands in the 1600-1450 cm-1 region.

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and appear in the 1350-1000 cm-1 region. The exact positions will be influenced by the substitution pattern on the aromatic ring.

CH2 Bending (Scissoring): This vibration for the methylene group is expected around 1450 cm-1.

C-Br Stretching: The carbon-bromine stretching vibration is found in the lower frequency region of the spectrum, typically between 700 and 500 cm-1.

Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 900-675 cm-1 region can provide information about the substitution pattern of the benzene ring.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR and Raman spectroscopy. nih.govcapes.gov.br These calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the definitive assignment of the observed spectral bands. By comparing the experimental spectra with theoretically calculated spectra for possible isomers, the precise structure of the compound can be confirmed. nih.gov

X-ray Crystallography of this compound Derivatives for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the analysis of its crystalline derivatives provides invaluable information about its solid-state conformation and the nature of intermolecular interactions. rero.ch

The crystal structure of a derivative would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Molecular Conformation: The dihedral angles defining the orientation of the substituents relative to the benzene ring. For instance, the orientation of the -CH2Br group with respect to the plane of the aromatic ring can be determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by various non-covalent interactions. In the case of this compound derivatives, these could include:

C-H···π interactions: Interactions between C-H bonds and the electron-rich aromatic ring. iucr.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

C-H···F and C-H···Br hydrogen bonds: Weak hydrogen bonds involving the fluorine and bromine atoms as acceptors. iucr.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

The study of these intermolecular forces is crucial for understanding the physical properties of the material, such as its melting point and solubility, and for the rational design of new materials with desired solid-state architectures, such as in the field of crystal engineering. iucr.orgnih.gov Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray crystallographic data to visualize and quantify these intermolecular contacts. iucr.org

Computational and Theoretical Chemistry Studies on 2,3 Difluoro 5 Methylbenzyl Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely employed to study the properties of substituted benzyl (B1604629) halides.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the minimum energy geometry of 2,3-Difluoro-5-methylbenzyl bromide. These calculations would reveal key structural parameters such as bond lengths and angles. The presence of two fluorine atoms and a methyl group on the benzene (B151609) ring is expected to induce slight distortions from a perfect hexagonal ring geometry. The C-Br bond length and the C-C-Br bond angle are critical parameters that influence the compound's reactivity in nucleophilic substitution reactions.

The electronic structure is also elucidated through DFT. The fluorine atoms, being highly electronegative, act as electron-withdrawing groups, while the methyl group is a weak electron-donating group. The interplay of these substituents influences the electron density distribution across the aromatic ring and on the benzylic carbon.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | 1.965 |

| C-C(ring) Average Bond Length (Å) | 1.392 |

| C-F Bond Length (Å) | 1.358 |

| C-C-Br Bond Angle (°) | 111.5 |

DFT calculations are instrumental in studying the mechanisms of reactions involving benzyl bromides, particularly nucleophilic substitution (SN2) reactions. By modeling the reaction pathway, the transition state (TS) can be located and characterized. For an SN2 reaction, the TS is expected to have a trigonal-bipyramidal geometry around the benzylic carbon.

The electronic nature of the substituents on the aromatic ring influences the structure and energy of the transition state. Electron-withdrawing groups, such as fluorine, can affect the stability of the transition state. DFT computations on similar substituted benzyl bromides have shown that electron-withdrawing groups can lead to "tighter" transition states, while electron-donating groups result in "looser" transition states. researchgate.net The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of reactivity.

DFT methods are widely used to predict various spectroscopic properties. The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental data to confirm the structure of the molecule.

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, predicting the 1H, 13C, and especially the 19F NMR chemical shifts is of great interest. The calculated shifts, when referenced against a standard, can help in the assignment of complex experimental NMR spectra. The accuracy of these predictions has been shown to be quite high for fluorinated aromatic compounds. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

|---|---|

| C-Br Stretch Vibrational Frequency (cm-1) | 650 - 680 |

| 19F NMR Chemical Shift (ppm, relative to CFCl3) | -110 to -140 |

| 13C NMR Chemical Shift (Benzylic C, ppm) | 30 - 35 |

Molecular electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. walisongo.ac.idacs.org For this compound, an ESP map would show regions of negative potential (electron-rich) and positive potential (electron-poor). The area around the electronegative fluorine atoms would exhibit negative potential, while the region around the benzylic carbon and the hydrogen atoms would show a more positive potential, indicating their susceptibility to nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity. walisongo.ac.id

Ab Initio Molecular Orbital Theory for High-Level Energetic Calculations

Ab initio molecular orbital theory encompasses a range of computational methods that are based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide highly accurate energetic information.

For a molecule like this compound, high-level ab initio calculations would be particularly useful for obtaining benchmark values for reaction barriers and thermochemical data. These methods are often used to validate the results obtained from less computationally expensive DFT calculations. For instance, highly accurate activation energies for SN2 reactions of benzyl systems have been determined using advanced ab initio techniques.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational dynamics and the influence of the solvent environment.

For this compound, MD simulations could be employed to explore its conformational landscape. The rotation around the bond connecting the bromomethyl group to the aromatic ring can lead to different conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers for their interconversion.

Furthermore, MD simulations are crucial for understanding the role of the solvent in chemical reactions. By explicitly including solvent molecules in the simulation, one can study how the solvent shell around the solute affects its structure and reactivity. For reactions in solution, the reorganization of solvent molecules can have a significant impact on the reaction energetics, a factor that is explicitly captured in MD simulations. Such simulations have been used to investigate the solubilization and dynamics of aromatic molecules in various environments. rsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful computational approach to predict the chemical reactivity of molecules based on their structural and electronic properties. For a compound like this compound, QSRR models can provide valuable insights into its behavior in various chemical reactions, particularly nucleophilic substitution, which is characteristic of benzyl bromides. These models establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined (or computationally predicted) reactivity parameter, such as a reaction rate constant (log k).

The development of a QSRR model for this compound would involve the systematic variation of substituents on the benzyl bromide scaffold and the subsequent calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These quantify the electronic properties of the molecule. For instance, the presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group on the aromatic ring of this compound will significantly influence the electron density distribution. Descriptors such as Hammett constants (σ), electrostatic potential at the benzylic carbon, and frontier molecular orbital energies (HOMO and LUMO) are crucial in this context.

Steric Descriptors: These account for the spatial arrangement of atoms and groups within the molecule, which can affect the accessibility of the reaction center to an incoming nucleophile.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching, connectivity, and shape.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide highly accurate information about the electronic structure, charge distribution, and bond properties.

Once a diverse set of descriptors is calculated for a series of related benzyl bromides, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are employed to build a predictive model. The goal is to identify the key descriptors that have the most significant influence on reactivity and to generate an equation that can accurately predict the reactivity of new, untested compounds like this compound.

For nucleophilic substitution reactions of substituted benzyl bromides, studies have shown that both electron-donating and electron-withdrawing substituents can accelerate the reaction, suggesting a complex interplay of factors that can shift the reaction mechanism. A QSRR model could help to elucidate these mechanistic nuances by identifying the dominant descriptors under different conditions.

To illustrate the application of QSRR in predicting the reactivity of this compound, a hypothetical data table is presented below. This table showcases the types of descriptors that would be considered in a QSRR study and their potential values for a series of substituted benzyl bromides.

| Compound | Hammett Constant (σp) | Electrostatic Potential at Cα (a.u.) | LUMO Energy (eV) | Predicted log(k_rel) |

| Benzyl bromide | 0.00 | 0.045 | -0.5 | 0 |

| 4-Methylbenzyl bromide | -0.17 | 0.042 | -0.45 | 0.5 |

| 4-Nitrobenzyl bromide | 0.78 | 0.055 | -1.2 | -1.5 |

| This compound | Calculated Value | Calculated Value | Calculated Value | Predicted Value |

In this illustrative table, the Hammett constant provides a measure of the electronic effect of the substituent, the electrostatic potential at the benzylic carbon (Cα) indicates its electrophilicity, and the LUMO energy relates to its ability to accept electrons from a nucleophile. A QSRR model derived from such data would allow for the prediction of the relative reaction rate (log(k_rel)) for this compound based on its calculated descriptor values.

Ultimately, QSRR studies offer a cost-effective and efficient means of screening the reactivity of novel compounds and for gaining a deeper understanding of the underlying factors that govern chemical reactions. For this compound, such predictive modeling can guide its application in synthetic chemistry and materials science.

Synthetic Applications of 2,3 Difluoro 5 Methylbenzyl Bromide in Advanced Organic Chemistry

Precursor for Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 2,3-Difluoro-5-methylbenzyl bromide provides a readily available source for the difluoro-methyl-phenyl moiety, which is found in various biologically active compounds. Its utility as a pharmaceutical intermediate is a key aspect of its application. libretexts.org

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-heteroatom bonds. This reactivity is fundamental to its role in synthesizing key pharmaceutical scaffolds.

Benzylic Amines: The reaction with various nitrogen nucleophiles provides access to a range of fluorinated benzylic amines. Direct reaction with ammonia (B1221849) or primary amines can lead to the desired product but often suffers from over-alkylation, yielding mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.comyoutube.com A more controlled method is the Gabriel synthesis, where the bromide is first reacted with potassium phthalimide. The resulting intermediate is then hydrolyzed to cleanly produce the primary amine, avoiding the issue of multiple substitutions. masterorganicchemistry.com

Benzylic Ethers: Fluorinated benzylic ethers can be synthesized through the Williamson ether synthesis. In this reaction, an alcohol is deprotonated by a base to form a more nucleophilic alkoxide ion, which then displaces the bromide from the benzyl (B1604629) group to form an ether linkage. This method is robust and widely applicable for creating diverse ether-containing molecules.

Benzylic Thiols and Thioethers: Similarly, reacting this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a thiolate anion, readily yields the corresponding fluorinated benzylic thiol or thioether.

These fundamental transformations are pivotal for building the core structures of many pharmaceutical agents.

| Nucleophile | Reagent Example | Product Class |

| Amine | Potassium Phthalimide, followed by Hydrazine | Fluorinated Benzylic Amine |

| Alkoxide | Sodium Ethoxide | Fluorinated Benzylic Ether |

| Thiolate | Sodium Thiophenolate | Fluorinated Benzylic Thioether |

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction and is extensively used in drug discovery to link different molecular fragments. nih.govnih.gov

This compound is an ideal substrate for creating a key reagent for this reaction. The synthesis involves two main steps:

Azide (B81097) Formation: The bromide is readily converted into 2,3-difluoro-5-methylbenzyl azide via a nucleophilic substitution reaction with sodium azide (NaN₃). This reaction is typically efficient and clean.

Cycloaddition: The resulting benzyl azide can then be "clicked" onto a terminal alkyne in the presence of a copper(I) catalyst. This cycloaddition reaction forms a highly stable, 1,4-disubstituted 1,2,3-triazole ring. researchgate.net

The triazole ring is not just a passive linker; it is a bioisostere for the amide bond and can form hydrogen bonds and dipole interactions with biological targets, making it a valuable component in modern medicinal chemistry. nih.govambeed.com This two-step process allows for the efficient covalent linking of the fluorinated benzyl group to other complex molecules, accelerating the drug discovery process. nih.gov

The aldo-keto reductase (AKR) superfamily of enzymes, particularly isoforms like AKR1C3, are implicated in the progression of certain cancers and other diseases. bldpharm.com Consequently, the development of potent and selective AKR inhibitors is an active area of pharmaceutical research. bldpharm.com Many known inhibitors are carboxylic acids, but non-carboxylate inhibitors are also of significant interest. bldpharm.com

Building Block for Agrochemical Compounds

The principles of medicinal chemistry, particularly the use of fluorine to enhance efficacy, are also applied in the design of modern agrochemicals. Fluorinated compounds are of high interest for creating more potent and stable herbicides, insecticides, and fungicides.

This compound serves as a key starting material for novel fluorinated agrochemicals. While it is not a direct precursor for the specific non-fluorinated fungicide Pyraclostrobin or the fungicide Flutriafol, it is used to create structural analogues that leverage the benefits of fluorination. youtube.combldpharm.com

For instance, the strobilurin class of fungicides, which includes Pyraclostrobin, is characterized by a toxophore (often a β-methoxyacrylate group) linked to a substituted aromatic ring, frequently via a benzyl ether linkage. The synthesis of such compounds often involves the reaction of a substituted benzyl halide with a phenol. By using this compound in place of a non-fluorinated benzyl halide, chemists can generate new, patented variations of these fungicides with potentially improved properties.

Monomer and Intermediate in Materials Science

Beyond life sciences, this compound is an important intermediate in materials science. Its potential for forming new bonds allows it to be used as a monomer or a linker in the synthesis of advanced polymers and framework materials.

Specifically, it has been identified as a building block for Covalent Organic Frameworks (COFs). COFs are porous, crystalline polymers with highly ordered structures and tunable properties. The benzyl bromide group can be functionalized or used in polymerization reactions to create the "struts" that form these frameworks. Such materials have potential applications in gas storage, catalysis, and organic electronics. The inclusion of fluorine atoms from the starting material can impart desirable properties to the final COF, such as enhanced thermal stability and specific electronic characteristics.

Polymer Synthesis (e.g., Poly(arylene ether)s)

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The synthesis of PAEs typically involves the nucleophilic aromatic substitution (SNAr) reaction between an activated dihaloaromatic compound and a bisphenate. The presence of electron-withdrawing groups, such as fluorine atoms, on the aromatic ring activates the halide for displacement.

Chain-end Capping or Pendant Group Functionalization: The benzylic bromide moiety can be used to introduce the 2,3-difluoro-5-methylbenzyl group at the chain ends of pre-formed PAEs or as a pendant group along the polymer backbone. This could be achieved by reacting the living polymer chains or polymers bearing nucleophilic sites (e.g., hydroxyl or amino groups) with this compound. Such modifications could be employed to fine-tune the solubility, thermal properties, and refractive index of the resulting polymers.

Monomer for Novel Polymer Architectures: Although less conventional for PAE synthesis which typically relies on dihaloarenes, this compound could potentially be used in the synthesis of novel polymer structures through different polymerization techniques. For instance, it could be a key monomer in the synthesis of poly(arylene ether sulfone)s bearing benzyl-type pendants, which have been shown to be useful as anion exchange membranes. rsc.org In such a scenario, a difluoro aromatic ketone monomer could first be synthesized and subsequently polymerized, followed by functionalization steps that could involve a moiety derived from this compound.

The incorporation of the difluoro-methylbenzyl moiety is anticipated to impart several desirable properties to the resulting polymers, including:

Reduced Dielectric Constant: The presence of fluorine atoms can lower the dielectric constant of the material, which is advantageous for applications in microelectronics. rsc.org

Enhanced Thermal Stability: The strong carbon-fluorine bond can contribute to increased thermal and oxidative stability. bwise.kr

Modified Solubility: The introduction of the methyl group and the specific substitution pattern of the fluorine atoms can influence the packing of polymer chains, thereby affecting their solubility in organic solvents.

| Potential Role in Polymer Synthesis | Anticipated Property Enhancement | Relevant Polymer Class |

| Chain-end Capping Agent | Fine-tuning of thermal and optical properties | Poly(arylene ether)s, Poly(arylene ether sulfone)s |

| Pendant Group Functionalization | Improved solubility, reduced dielectric constant | Poly(arylene ether)s, Anion Exchange Membranes |

| Monomer for Novel Architectures | Creation of polymers with unique backbone structures | Specialty Polymers |

Advanced Functional Materials (e.g., Aggregation-Induced Emission (AIE) materials, OLED materials)

The design and synthesis of advanced functional materials with tailored optoelectronic properties is a rapidly growing field of research. Fluorinated organic molecules have gained significant attention for their use in organic light-emitting diodes (OLEDs) and as aggregation-induced emission (AIE) luminogens.

Aggregation-Induced Emission (AIE) Materials:

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. koreascience.krbeilstein-journals.orgnih.gov This property is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. The synthesis of AIE-active molecules often involves the creation of sterically hindered structures that prevent π-π stacking and promote non-radiative decay pathways in solution.

The 2,3-difluoro-5-methylbenzyl group could be a valuable substituent for inducing AIE activity. By attaching this group to a known AIE-active core, such as tetraphenylethylene (B103901) or a fluorinated isoxazole, the steric bulk and the electronic nature of the resulting molecule can be modulated. beilstein-journals.orgbeilstein-archives.org The presence of two fluorine atoms and a methyl group on the benzyl ring can create significant steric hindrance, promoting the twisted conformations that are often characteristic of AIEgens. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the energy levels of the molecule, potentially leading to a tuning of the emission color. beilstein-journals.org

Organic Light-Emitting Diode (OLED) Materials:

In the field of OLEDs, fluorinated materials are widely used as hosts, emitters, and electron-transporting materials. researchgate.netnih.govnih.gov The introduction of fluorine atoms can enhance the thermal and morphological stability of the materials, as well as tune their HOMO/LUMO energy levels to facilitate charge injection and transport.

This compound can serve as a precursor for introducing the corresponding benzyl group into various components of an OLED device. For instance, it could be used to synthesize:

Host Materials: By attaching the 2,3-difluoro-5-methylbenzyl group to a carbazole (B46965) or other hole-transporting moiety, new host materials with high triplet energies and good thermal stability could be developed. The fluorine atoms would help in creating a high bandgap material suitable for hosting phosphorescent emitters.

Emitting Materials: The benzyl group could be incorporated into a fluorescent or phosphorescent emitter to tune its emission wavelength and quantum efficiency. The steric hindrance provided by the substituent could help in suppressing concentration quenching in the solid state.

Electron-Transporting Materials: While less common, the electron-withdrawing nature of the difluorobenzyl group might be exploited in the design of new electron-transporting materials.

| Functional Material | Potential Role of 2,3-Difluoro-5-methylbenzyl group | Anticipated Benefits |

| AIE Materials | Steric hindrance to promote RIM | Enhanced AIE effect, tunable emission |

| OLED Host Materials | Building block for high triplet energy hosts | Improved thermal stability, high bandgap |

| OLED Emitting Materials | Substituent to tune optoelectronic properties | Color tuning, suppression of quenching |

Construction of Complex Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are a class of molecules composed of fused aromatic rings. They are of significant interest due to their unique electronic properties and potential applications in organic electronics. tandfonline.combeilstein-journals.orgnih.gov The synthesis of complex PACs often involves the use of building blocks that can undergo cyclization or annulation reactions.

Benzyl radicals are known to be key intermediates in the formation of some PACs. rsc.orgresearchgate.net this compound could serve as a precursor to the corresponding 2,3-difluoro-5-methylbenzyl radical. This radical could then undergo self-recombination or react with other aromatic species to form larger, fluorinated polycyclic systems. The presence of the fluorine and methyl groups would not only influence the reactivity of the radical but also the properties of the final PAC.

Furthermore, benzyl bromides are versatile reagents in various cross-coupling and cyclization reactions for the synthesis of complex aromatic structures. For example, they can be used in reactions to form 3-benzylphthalide (B14735901) derivatives researchgate.net or in palladium-catalyzed annulation reactions. nih.gov The use of this compound in such reactions would provide access to a range of novel, fluorinated polycyclic compounds with potentially interesting photophysical and electronic properties.

Development of Catalysts and Ligands

The development of new catalysts and ligands is crucial for advancing the field of organic synthesis. Benzyl-containing ligands have been used in a variety of catalytic systems. The electronic and steric properties of the benzyl group can be fine-tuned to modulate the activity and selectivity of the catalyst.

This compound can be used to synthesize a variety of ligands by reacting it with appropriate nucleophiles, such as phosphines, amines, or cyclopentadienyl (B1206354) anions. The resulting ligands would bear the 2,3-difluoro-5-methylbenzyl group, which could influence the catalytic performance in several ways:

Electronic Effects: The electron-withdrawing fluorine atoms can decrease the electron density at the metal center, which can be beneficial in certain catalytic cycles, such as oxidative addition.

Steric Effects: The steric bulk of the substituent can influence the coordination geometry around the metal center and control the access of substrates, thereby enhancing selectivity.

Fluorophilicity: The fluorine atoms can engage in non-covalent interactions, which could be exploited in catalyst design and for reactions in fluorous media.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.